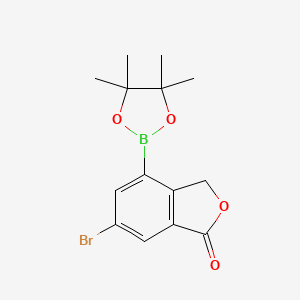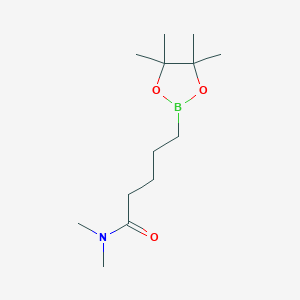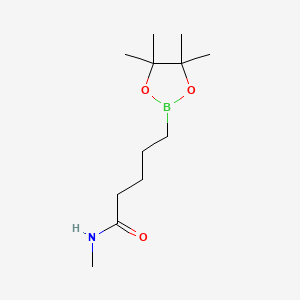
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide
Vue d'ensemble
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide is a useful research compound. Its molecular formula is C11H22BNO3 and its molecular weight is 227.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Biologically Active Derivatives : It serves as a new building block for the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, potentially useful in drug development (Büttner et al., 2007).
Sensor Technology : It has been used in the development of efficient electrochemical microsensors for in vivo monitoring of hydrogen peroxide in the brain, which has implications in studying neurological disorders (Luo et al., 2022).
Detection of Hydrogen Peroxide Vapor : Derivatives like OTB (4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2,dioxaborolan-2-yl)phenyl)amino)benzaldehyde) have been utilized for highly sensitive detection of hydrogen peroxide vapor, indicating potential applications in environmental monitoring and safety (Fu et al., 2016).
High-Performance Semiconducting Polymers : It is used in synthesizing high-performance semiconducting polymers, which have applications in electronic devices and LCD technology (Kawashima et al., 2013).
Therapeutic Applications : Certain synthesized compounds containing this molecule show promising therapeutic effects for treating fibrosis, indicating potential in pharmaceutical development (Abd El Kader et al., 2012).
Neurodegenerative Disease Research : Boron-containing polyene systems with this compound are being tested for potential therapeutic applications in neurodegenerative diseases, highlighting its significance in medical research (Das et al., 2015).
Propriétés
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO3/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14/h5-8H2,1-4H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRAILSSKXYGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




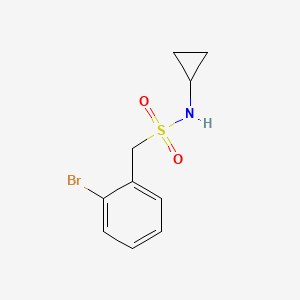
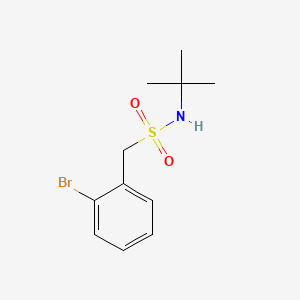
![Tert-butyl 4-[(2-bromophenyl)methylsulfonyl]piperazine-1-carboxylate](/img/structure/B8203068.png)
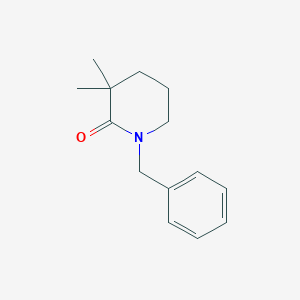
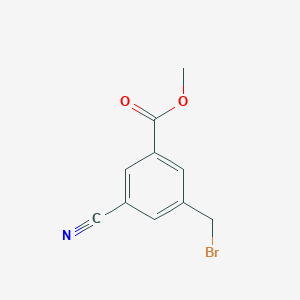
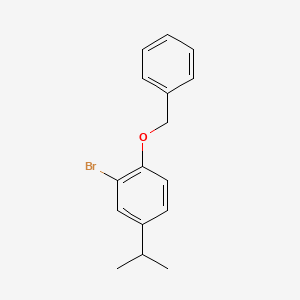
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate](/img/structure/B8203096.png)

![Tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-fluoroindazole-1-carboxylate](/img/structure/B8203110.png)

